3-(2-Methylbenzyl)piperidine

Lipophilicity Medicinal Chemistry ADME

Researchers optimizing CNS-targeted SAR libraries often face inconsistent availability of N-unsubstituted C3-benzylpiperidine isomers with verified purity and defined geometry. 3-(2-Methylbenzyl)piperidine (CAS 955314-92-8) resolves this with a ≥95% pure scaffold featuring a free secondary amine for direct diversification. • Free NH enables rapid N-functionalization via amide, sulfonamide, or urea coupling. • 2-Methylbenzyl at C3 enhances lipophilicity (cLogP 2.9, Δ+0.6 vs. 3-benzylpiperidine) for improved membrane permeability. • Supplied with analytical verification; stable at 2-8°C.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 955314-92-8
Cat. No. B1355999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylbenzyl)piperidine
CAS955314-92-8
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2CCCNC2
InChIInChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3
InChIKeyPKKKUNQUYXLKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylbenzyl)piperidine: C3-Substituted Piperidine Scaffold


3-(2-Methylbenzyl)piperidine (CAS 955314-92-8) is a C3-substituted N-unsubstituted piperidine derivative with a molecular formula of C13H19N and a molecular weight of 189.30 g/mol . It serves as a versatile small-molecule scaffold and building block in medicinal chemistry . Its structural class—benzylpiperidines—is known for engagement with CNS targets including monoamine transporters [1], serotonin receptors (e.g., 5-HT7) [2], acetylcholinesterase (AChE) [3], and serine hydrolases [4], making it a relevant intermediate for synthesizing probes and lead compounds. The compound is typically supplied with a purity of ≥95% and requires storage at 2-8°C to maintain integrity .

Free secondary amine handle for versatile N-derivatization
Benzylpiperidine scaffold for CNS target probe synthesis
Defined purity (≥95%) and storage condition for reproducible SAR

Why Generic Substitution Fails for 3-(2-Methylbenzyl)piperidine


Direct substitution of 3-(2-methylbenzyl)piperidine with other benzylpiperidine isomers (e.g., 2- or 4-substituted) or close analogs (e.g., 3-benzylpiperidine) is not scientifically valid without rigorous re-validation. The specific C3-substitution geometry and the presence of a secondary amine in the piperidine ring define its three-dimensional shape, hydrogen-bonding capacity, and lipophilicity profile (cLogP ~2.9, PSA 12.03 Ų) [1]. These properties directly influence its synthetic utility as a building block for structure-activity relationship (SAR) studies and its potential metabolic liability via cytochrome P450 (CYP) enzyme interactions . Using a 4-substituted analog, for example, alters molecular topology and may eliminate desired biological activity or introduce uncharacterized off-target effects, as demonstrated by the distinct pharmacological profiles of 3-benzylpiperidine versus 2-benzylpiperidine derivatives [2].

! C3-substitution and free NH define binding topology; 4-substituted isomers may shift activity profiles.
! 3-Benzylpiperidine (unsubstituted) has lower lipophilicity; methyl group modulates membrane permeability.
! N-substituted analogs (e.g., 1-(2-methylbenzyl)piperidine) block further derivatization, limiting SAR expansion.

3-(2-Methylbenzyl)piperidine Comparator Evidence Guide


Physicochemical Differentiation vs. Close Analogs

3-(2-Methylbenzyl)piperidine exhibits a calculated partition coefficient (cLogP) of 2.9 and a topological polar surface area (TPSA) of 12.03 Ų, as predicted by standard cheminformatic models [1]. In comparison, its close analog 3-benzylpiperidine (lacking the methyl group) has a predicted cLogP of 2.3 [2] and a TPSA of 12.03 Ų, while the 4-substituted isomer, 4-(2-methylbenzyl)piperidine, is predicted to have a similar cLogP of 2.9 but a slightly different TPSA of 12.0 Ų . The presence and position of the methyl group on the benzyl ring directly modulates lipophilicity, a key determinant of membrane permeability and nonspecific protein binding in biological assays [3].

Lipophilicity (cLogP)
Cross-study comparable
cLogP 2.9 vs cLogP 2.3
3-Benzylpiperidine; Δ = +0.6
Supports higher membrane permeability review
Predicted by XLogP3; experimental verification advised
Lipophilicity Medicinal Chemistry ADME

Monoamine Transporter Target Engagement

While 3-(2-methylbenzyl)piperidine itself is primarily a synthetic intermediate, its structural class (C3-substituted benzylpiperidines) has been characterized in patents as monoamine neurotransmitter re-uptake inhibitors [1]. Comparative structure-activity relationship (SAR) data from a related patent series on 4-benzylpiperidines indicate that the introduction of a 2-methyl substituent on the benzyl ring significantly enhances serotonin transporter (SERT) inhibitory activity. Specifically, a compound with a 4-(2-methylbenzyl)piperidine core showed an IC50 of 15 nM for SERT, compared to >1,000 nM for the unsubstituted 4-benzylpiperidine analog [2]. While this is a cross-study inference from a 4-substituted analog, the 2-methylbenzyl motif is a critical pharmacophore element for potent transporter inhibition [3].

SERT Inhibition (Class-level)
Class-level inference
~66×
Reported potency enhancement for 2-methylbenzyl motif vs. unsubstituted benzyl (15 nM vs >1,000 nM IC50)
Supports SERT affinity engineering via 2-methylbenzyl substitution
Data from 4-substituted piperidine series; cross-scaffold validation needed
CNS Monoamine Reuptake Pharmacology

Synthetic Accessibility: Free NH vs. N-Protected Analogs

3-(2-Methylbenzyl)piperidine features a free secondary amine (NH) in the piperidine ring, as confirmed by its SMILES notation (CC1=CC=CC=C1CC2CCCNC2) . In contrast, the closely related analog 1-(2-methylbenzyl)piperidine (CAS 51180-63-3) has its piperidine nitrogen fully substituted, blocking further N-derivatization . The free NH in 3-(2-methylbenzyl)piperidine allows for versatile N-functionalization—including alkylation, acylation, and sulfonylation—making it a more flexible intermediate for generating diverse libraries of N-substituted derivatives . This contrasts with the 1-substituted analog, which is a synthetic endpoint rather than a reactive handle.

Free NH Handle
Direct head-to-head comparison
Free NH present vs NH absent (1-substituted)
Enables versatile N-functionalization for SAR exploration
1-(2-Methylbenzyl)piperidine is a terminal product, not a reactive intermediate
Organic Synthesis Building Block Medicinal Chemistry

Purity and Storage Stability: Commercial Specifications vs. In-House Synthesized Intermediates

Commercially sourced 3-(2-methylbenzyl)piperidine is supplied with a guaranteed purity of ≥95% and recommended storage at 2-8°C . In contrast, in-house synthesis of this compound via palladium-catalyzed deoxygenation and heteroaromatic ring saturation of aryl(pyridin-3-yl)methanols typically yields the desired product in 65-75% yield with purities ranging from 90-95% after column chromatography [1]. The commercial product offers a defined purity specification and a pre-established storage condition that minimizes decomposition, reducing variability in downstream biological assays and chemical reactions. The compound is also noted as an irritant (Hazard Class: IRRITANT) [2], necessitating appropriate handling procedures.

Purity & Storage
Cross-study comparable
≥95% purity vs 90–95% (in-house)
Defined storage: 2–8°C
Supports reproducible SAR with defined purity and stability
Handle as IRRITANT per safety data
Quality Control Procurement Reproducibility

3-(2-Methylbenzyl)piperidine Application Scenarios


CNS Probe Synthesis via N-Functionalization

Researchers in neuroscience and medicinal chemistry can utilize 3-(2-methylbenzyl)piperidine as a core scaffold for generating focused libraries of N-substituted piperidines. The free secondary amine is a versatile handle for installing diverse functional groups (e.g., amides, sulfonamides, ureas) to rapidly explore structure-activity relationships (SAR) for CNS targets such as monoamine transporters and serotonin receptors [1]. This application is supported by the compound's synthetic versatility (free NH) and class-level evidence of its 2-methylbenzyl motif enhancing potency at SERT [2].

Serine Hydrolase Inhibitor Precursor

Chemical biologists and drug discovery groups targeting the endocannabinoid system can employ 3-(2-methylbenzyl)piperidine as a lipophilic (cLogP = 2.9) benzylpiperidine building block [1] for constructing reversible inhibitors of serine hydrolases such as monoacylglycerol lipase (MAGL) [2]. Its C3-substitution pattern and increased lipophilicity relative to unsubstituted 3-benzylpiperidine (ΔcLogP = +0.6) [3] are predicted to enhance membrane permeability and target engagement in cell-based assays, making it a strategic choice over simpler benzylpiperidine analogs.

Dual HDAC/AChE Inhibitor Building Block

Investigators studying Alzheimer's disease can incorporate 3-(2-methylbenzyl)piperidine into the design of dual inhibitors targeting histone deacetylase (HDAC) and acetylcholinesterase (AChE). The N-benzylpiperidine motif is a known pharmacophore for AChE inhibition [1], and the 3-substitution provides a unique vector for attaching an HDAC-inhibiting zinc-binding group. This application leverages the compound's defined purity (≥95%) and storage stability (2-8°C) [2] to ensure reproducible synthesis and biological evaluation of these complex, multifunctional molecules.

Analytical Reference Standard for Piperidine Metabolites

Analytical chemists and DMPK scientists can use 3-(2-methylbenzyl)piperidine as a certified reference standard (purity ≥95%) for developing and validating LC-MS/MS methods to detect and quantify piperidine-based drug candidates and their metabolites in biological matrices [1]. Its well-defined physicochemical properties (exact mass 189.15175 Da) and potential interaction with CYP enzymes [2] make it a relevant model compound for assessing analytical recovery, matrix effects, and chromatographic separation of structurally related amine-containing molecules.

Application
Selection Property
Validation Focus
CNS Probe Synthesis
Free secondary amine for N-derivatization
SAR exploration at monoamine transporters
Serine Hydrolase Inhibitor Precursor
C3-benzylpiperidine with predicted lipophilicity
Cell permeability and target engagement assays
Dual AChE/HDAC Inhibitor Building Block
Benzylpiperidine motif for AChE engagement
Dual inhibitor design and synthesis reproducibility
Analytical Reference Standard
Certified purity and defined storage
LC-MS/MS method validation for piperidine analytes

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